Ciclopirox-d11 β-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

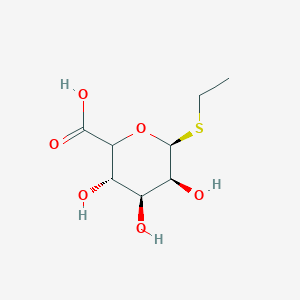

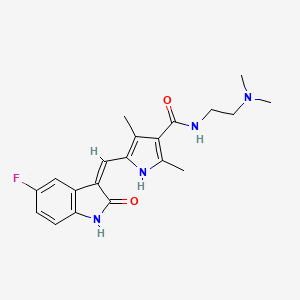

Ciclopirox-d11 β-D-Glucuronide is the deuterium labeled Ciclopirox β-D-Glucuronide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular weight of Ciclopirox-d11 β-D-Glucuronide is 394.46, and its formula is C18H14D11NO8 . The SMILES representation of its structure is also provided .Physical And Chemical Properties Analysis

Ciclopirox-d11 β-D-Glucuronide has a molecular weight of 394.46 and a formula of C18H14D11NO8 . Other specific physical and chemical properties are not provided in the searched resources.科学的研究の応用

Drug Development

Ciclopirox-d11 β-D-Glucuronide is a deuterium-labeled version of Ciclopirox β-D-Glucuronide . Deuterium, a stable isotope of hydrogen, is often incorporated into drug molecules as a tracer for quantitation during the drug development process . This allows researchers to track the drug’s distribution, metabolism, and excretion in the body .

Pharmacokinetics

The deuterium labeling in Ciclopirox-d11 β-D-Glucuronide can affect the pharmacokinetic and metabolic profiles of drugs . This means it can be used in research to understand how the body absorbs, distributes, metabolizes, and excretes Ciclopirox .

Biological Research

Ciclopirox-d11 β-D-Glucuronide can be used in biological research to study the effects of Ciclopirox and its metabolites . For example, it can help researchers understand how Ciclopirox interacts with biological systems and its potential effects on various biological processes .

Chemical Research

In the field of chemistry, Ciclopirox-d11 β-D-Glucuronide can be used to study the chemical properties and reactions of Ciclopirox . The deuterium labeling can provide valuable insights into the chemical behavior of Ciclopirox .

Medical Research

Ciclopirox-d11 β-D-Glucuronide can be used in medical research to study the therapeutic effects and potential side effects of Ciclopirox . This can help in the development of new treatments and the improvement of existing ones .

Pharmaceutical Research

In pharmaceutical research, Ciclopirox-d11 β-D-Glucuronide can be used to study the formulation, stability, and efficacy of Ciclopirox-based drugs . This can contribute to the development of more effective and safer pharmaceutical products .

作用機序

Target of Action

Ciclopirox-d11 β-D-Glucuronide is the deuterium labeled Ciclopirox β-D-Glucuronide . Ciclopirox is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes .

Mode of Action

Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe 3+ and Al 3+ . This interaction with its targets leads to changes in the normal functioning of the enzymes, thereby inhibiting the growth of the fungi .

Biochemical Pathways

Ciclopirox exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . The affected pathways and their downstream effects are primarily related to the inhibition of essential enzymes in these organisms .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of Ciclopirox-d11 β-D-Glucuronide’s action would be expected to mirror those of Ciclopirox. This includes the inhibition of essential enzymes in fungal organisms, leading to their inability to grow and reproduce .

特性

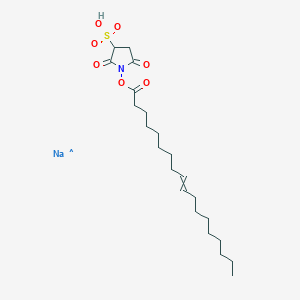

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ciclopirox-d11 β-D-Glucuronide involves the conversion of Ciclopirox to its glucuronide form using β-D-Glucuronic acid. Deuterium labeling is introduced during the synthesis process to obtain the final product with d11 isotopic labeling.", "Starting Materials": [ "Ciclopirox", "β-D-Glucuronic acid", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Sodium cyanoborohydride (NaCNBH3)", "Methanol (MeOH)", "Acetic acid (AcOH)", "Dichloromethane (DCM)", "Diethyl ether (Et2O)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve Ciclopirox in DCM and add NaOH solution. Stir the mixture at room temperature for 1 hour to obtain the sodium salt of Ciclopirox.", "Step 2: Add β-D-Glucuronic acid to the reaction mixture and stir at room temperature for 24 hours to obtain Ciclopirox β-D-Glucuronide.", "Step 3: Add NaBH4 to the reaction mixture and stir at room temperature for 2 hours to reduce any remaining Ciclopirox to its alcohol form.", "Step 4: Add NaCNBH3 to the reaction mixture and stir at room temperature for 2 hours to introduce deuterium labeling at the alcohol position.", "Step 5: Quench the reaction with water and extract the product with DCM.", "Step 6: Wash the organic layer with water and dry over Na2SO4.", "Step 7: Concentrate the organic layer under reduced pressure and dissolve the residue in MeOH.", "Step 8: Add AcOH to the solution and stir at room temperature for 1 hour to obtain the final product, Ciclopirox-d11 β-D-Glucuronide.", "Step 9: Purify the product by column chromatography using Et2O/MeOH as the eluent." ] } | |

CAS番号 |

1279033-13-4 |

製品名 |

Ciclopirox-d11 β-D-Glucuronide |

分子式 |

C₁₈H₁₄D₁₁NO₈ |

分子量 |

394.46 |

同義語 |

1-[(6-Cyclohexyl-d11-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)